

In-Depth Technical Guide: PROTAC STING Degradar-2

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Compound of Interest

Compound Name: PROTAC STING Degradar-2

Cat. No.: B15613644

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This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of **PROTAC STING Degradar-2**, a covalent proteolysis-targeting chimera designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein.

Core Concepts: PROTACs and STING Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.^[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.^[1]

The STING protein is a central signaling molecule in the innate immune system. While its activation is crucial for anti-pathogen and anti-tumor responses, aberrant or chronic STING activation can contribute to autoinflammatory and autoimmune diseases.^{[2][3]} Targeted degradation of STING via the PROTAC approach offers a promising therapeutic strategy to downregulate this pathway.^[1]

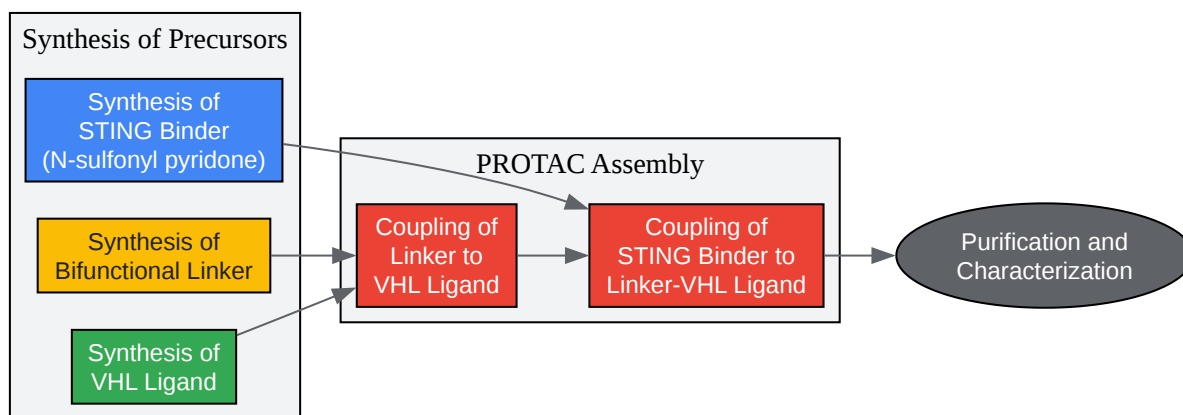
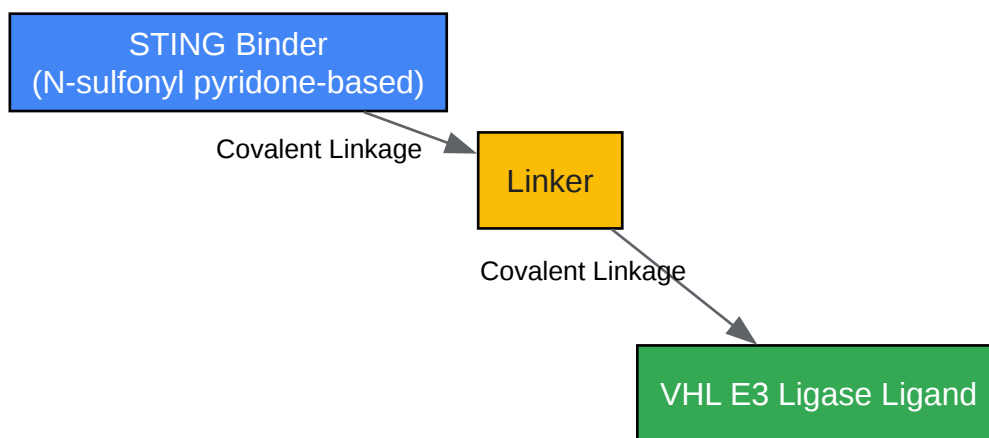
PROTAC STING Degradar-2: Structure and Properties

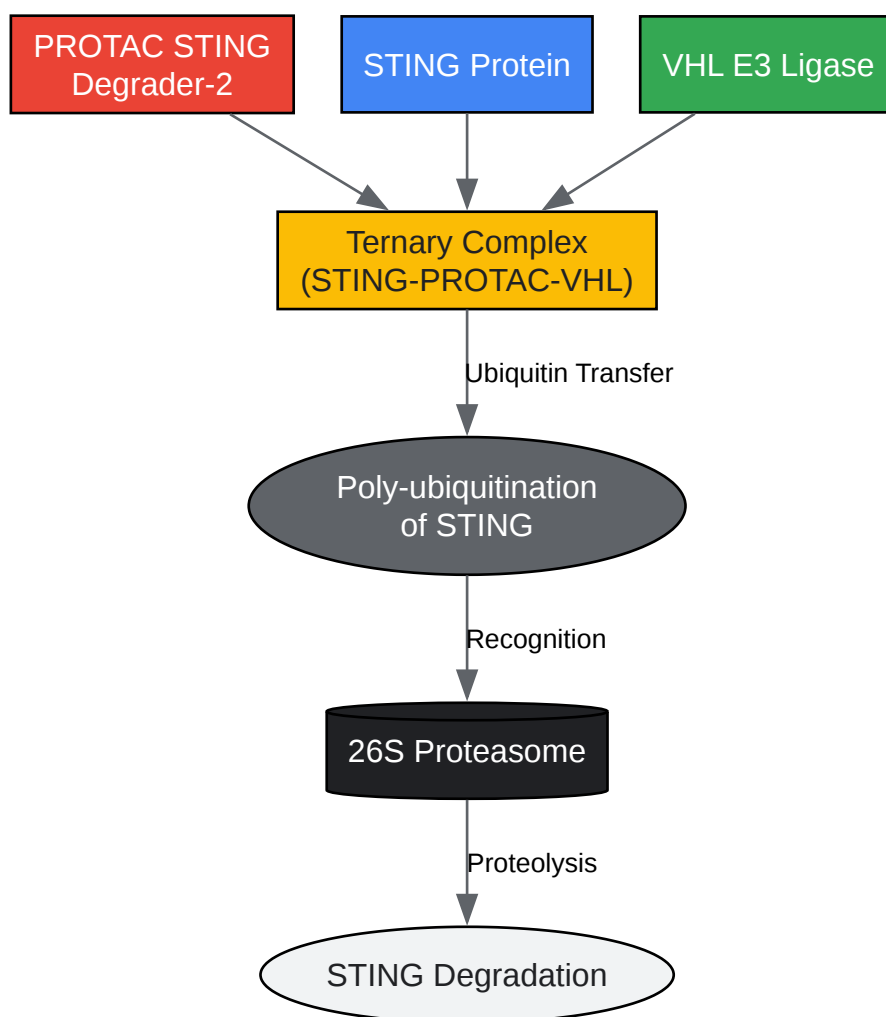
PROTAC STING Degradator-2 is a covalent degrader that targets the STING protein for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^[4] Its key characteristics are summarized in the table below.

Property	Value	Reference
CAS Number	3023095-61-3	^[5]
Molecular Formula	C74H79FN10O15S3	^[5]
Degradation Potency (DC50)	0.53 μ M	^[4]
Maximum Degradation (Dmax)	56.65%	^[4]
Mechanism of Action	Covalent binding to STING and VHL E3 ligase	^[4] ^[6]

Structural Components:

- **STING-binding Ligand:** The warhead of **PROTAC STING Degradator-2** is based on an N-sulfonyl pyridone probe, which is designed to covalently target tyrosine residues on the STING protein.^[4]
- **E3 Ligase Ligand:** The degrader utilizes a ligand that recruits the VHL E3 ubiquitin ligase.^[4]
- **Linker:** A chemical linker connects the STING-binding moiety and the VHL ligand, optimizing the formation of a stable ternary complex between STING and the VHL E3 ligase.





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